3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(2-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one
Description
The compound 3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(2-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a structurally complex molecule featuring a dihydroquinolinone core substituted with a 2,5-dimethylbenzenesulfonyl group, a fluorine atom, a methyl group, and a 2-methylpiperidinyl moiety.
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)sulfonyl-6-fluoro-1-methyl-7-(2-methylpiperidin-1-yl)quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O3S/c1-15-8-9-16(2)22(11-15)31(29,30)23-14-26(4)20-13-21(19(25)12-18(20)24(23)28)27-10-6-5-7-17(27)3/h8-9,11-14,17H,5-7,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCVHJZJWXLWES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=C(C=CC(=C4)C)C)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(2-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic synthesis techniques. The process begins with the preparation of the quinoline core, followed by the introduction of the sulfonyl group, fluorine atom, and piperidine ring through various substitution reactions. Common reagents used in these reactions include sulfonyl chlorides, fluorinating agents, and piperidine derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production typically employs automated systems for precise control of reaction parameters and to ensure consistent quality of the product.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(2-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(2-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(2-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis requires structural analogs, pharmacological data, or crystallographic studies, none of which are available in the provided evidence. The sole reference () discusses the SHELX software suite, which is used for crystallographic refinement and structure determination .
Hypothetical Comparison Framework (Lacking Evidence-Based Data):
If structural analogs exist, key comparison metrics might include:
| Property | Target Compound | Analog 1 | Analog 2 |
|---|---|---|---|
| Molecular Weight (g/mol) | ~500 (estimated) | N/A | N/A |
| LogP (Lipophilicity) | ~3.5 (predicted) | N/A | N/A |
| Synthetic Yield | Not reported | N/A | N/A |
| Biological Activity | Not reported | N/A | N/A |
Key Hypothetical Findings (Absent in Evidence):
Fluorine Substitution: The 6-fluoro group could improve metabolic stability relative to non-halogenated quinolones.
Piperidinyl Moiety : The 2-methylpiperidine substituent might confer conformational rigidity compared to flexible alkyl chains.
Limitations and Evidence Gaps
The provided evidence (solely referencing SHELX software) is irrelevant to the target compound’s chemistry, pharmacology, or structural analogs. No peer-reviewed studies, synthetic protocols, or bioactivity data are cited. SHELX’s role in crystallography is unrelated to comparative analyses of the compound’s properties.
Biological Activity
3-(2,5-Dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(2-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one (CAS Number: 892779-61-2) is a synthetic compound belonging to the class of quinolone derivatives. Its unique structure, characterized by a sulfonyl group and a fluoro substituent, suggests potential biological activity, particularly in the context of medicinal chemistry. This article reviews the compound's biological activities, focusing on its anticancer properties and mechanisms of action.
| Property | Value |
|---|---|
| Molecular Formula | C22H23FN2O3S |
| Molecular Weight | 414.5 g/mol |
| Structure | Chemical Structure |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The compound was evaluated against various human cancer cell lines using the MTT assay, which measures cell viability and proliferation.
Key Findings:
- The compound exhibited significant cytotoxic effects against several cancer cell lines, including:
- HepG2 (human hepatocellular carcinoma)
- A549 (human lung carcinoma)
- SW620 (human colon cancer)
Table 1 summarizes the IC50 values for different cancer cell lines:
| Cell Line | IC50 (nM) |
|---|---|
| HepG2 | 48 |
| A549 | 44 |
| SW620 | 4.3 |
| SKRB-3 | 1.2 |
The results indicate that the compound has a potent inhibitory effect on cancer cell proliferation, especially in the SKRB-3 cell line, where it demonstrated an IC50 value of just 1.2 nM, suggesting high efficacy compared to standard chemotherapeutic agents.
The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:
- Induction of Apoptosis : Flow cytometry analysis revealed that treatment with the compound led to increased apoptosis in HepG2 cells in a concentration-dependent manner.
- Cell Cycle Arrest : The compound may disrupt normal cell cycle progression, contributing to its cytotoxic effects on cancer cells.
- Target Interaction : Preliminary studies suggest that the compound interacts with specific enzymes or receptors involved in tumor growth regulation.
Case Studies and Research Findings
A notable study involved the synthesis and biological evaluation of this compound alongside other quinolone derivatives. The research aimed to identify structural features that enhance anticancer activity. The findings indicated that modifications to the piperidine ring and sulfonyl group significantly influenced potency.
Comparative Analysis with Other Compounds
In comparison to other derivatives such as benzothiazole compounds, which have shown promising anticancer activity (IC50 values ranging from 1.2 nM to 48 nM), this quinolone derivative stands out due to its unique structural attributes that enhance its pharmacological profile.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing this compound?
- Synthesis : Use multi-step organic reactions, such as coupling the quinolin-4-one core with 2,5-dimethylbenzenesulfonyl chloride under anhydrous conditions. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high yield .
- Characterization : Confirm structure using H NMR (500 MHz, CDCl) and HRMS (ESI-TOF). For crystalline derivatives, X-ray diffraction analysis resolves stereochemical ambiguities .
Q. How can researchers validate the compound’s structural integrity and purity?
- Analytical Workflow :
NMR : Analyze proton environments (e.g., sulfonyl and piperidinyl groups) to verify substituent positions .
HRMS : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm mass accuracy .
HPLC : Use a C18 column with methanol/sodium acetate buffer (pH 4.6, 65:35) to assess purity (>98%) .
Advanced Research Questions
Q. How should experimental designs be structured to evaluate the compound’s pharmacological activity?
- In Vitro/In Vivo Models :
- Dose-Response Studies : Use randomized block designs with split plots (e.g., varying concentrations across cell lines or animal cohorts) to minimize bias .
- Control Groups : Include positive (e.g., known kinase inhibitors) and vehicle controls. Replicate experiments 4x with 5 biological replicates each .
Q. What methodologies are appropriate for assessing environmental fate and ecotoxicological impacts?
- Environmental Persistence :
Laboratory Studies : Measure hydrolysis/photolysis rates under controlled pH and UV conditions .
Partitioning : Use shake-flask methods to determine log (octanol-water coefficient) .
- Ecotoxicology : Conduct acute toxicity assays on model organisms (e.g., Daphnia magna) using OECD guidelines .
Q. How can researchers resolve contradictions in bioactivity data across studies?
- Comparative Analysis :
Normalize data using Z-scores to account for assay variability.
Apply meta-analysis tools (e.g., fixed-effects models) to identify outliers or confounding variables (e.g., solvent effects) .
Q. What strategies optimize HPLC method development for purity analysis?
- Mobile Phase Optimization :
- Adjust sodium 1-octanesulfonate buffer (pH 4.6) with methanol (65:35) to improve peak resolution .
- Validate method robustness via ICH Q2(R1) guidelines, including LOD/LOQ calculations .
Q. How can degradation pathways and stability be systematically studied?
- Forced Degradation : Expose the compound to accelerated conditions (40°C/75% RH, acidic/alkaline hydrolysis) and monitor degradation products via LC-MS/MS .
- Kinetic Modeling : Use Arrhenius equations to predict shelf-life under standard storage conditions .
Q. What statistical approaches improve synthetic yield optimization?
- Design of Experiments (DoE) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
